Dithiothreitol Dithiothreitol L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Brand Name: Vulcanchem
CAS No.: 27565-41-9
VCID: VC0166100
InChI: InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES: C(C(C(CS)O)O)S
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol

Dithiothreitol

CAS No.: 27565-41-9

Cat. No.: VC0166100

Molecular Formula: C4H10O2S2

Molecular Weight: 154.3 g/mol

* For research use only. Not for human or veterinary use.

Dithiothreitol - 27565-41-9

Specification

Description L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
CAS No. 27565-41-9
Molecular Formula C4H10O2S2
Molecular Weight 154.3 g/mol
IUPAC Name (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
Standard InChI InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
Standard InChI Key VHJLVAABSRFDPM-IMJSIDKUSA-N
Isomeric SMILES C([C@@H]([C@H](CS)O)O)S
Impurities Oxidized form: <2.5% (absorbance at 283nm)
SMILES C(C(C(CS)O)O)S
Canonical SMILES C(C(C(CS)O)O)S
Boiling Point BP: 115-116 °C at 1 mm Hg
Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg
Colorform Needles from ether
Solid
Melting Point 42-43 °C
42.50 °C. @ 760.00 mm Hg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator